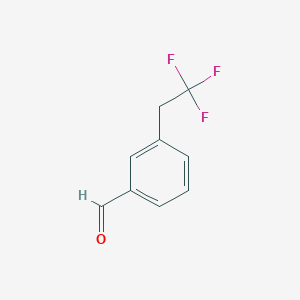

3-(2,2,2-Trifluoroethyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)benzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSUXZCYXCQPRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization Strategies and Synthetic Applications of 3 2,2,2 Trifluoroethyl Benzaldehyde As a Building Block

Synthesis of Fluorine-Containing Alcohols and Amines

The aldehyde functional group of 3-(2,2,2-trifluoroethyl)benzaldehyde serves as a versatile precursor for the synthesis of corresponding primary alcohols and a variety of primary, secondary, and tertiary amines.

Alcohols: The conversion of the aldehyde to a primary alcohol, [3-(2,2,2-trifluoroethyl)phenyl]methanol, is a fundamental transformation. This is readily achieved through reduction using a range of standard hydride reagents.

| Reagent | Conditions | Product |

| Sodium borohydride (NaBH₄) | Methanol or Ethanol, Room Temp. | [3-(2,2,2-Trifluoroethyl)phenyl]methanol |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF, followed by aqueous workup | [3-(2,2,2-Trifluoroethyl)phenyl]methanol |

| Catalytic Hydrogenation (H₂) | Pd, Pt, or Ni catalyst | [3-(2,2,2-Trifluoroethyl)phenyl]methanol |

Amines: The synthesis of amines from this compound is most commonly accomplished via reductive amination. wikipedia.orgunimi.itmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine by reacting the aldehyde with ammonia, a primary amine, or a secondary amine, followed by in-situ reduction to the corresponding amine. wikipedia.orgunimi.it This method is highly efficient and avoids the over-alkylation often encountered in direct alkylation of amines. masterorganicchemistry.com

Key aspects of this process include:

Direct Reductive Amination: The aldehyde, amine, and a reducing agent are combined in a single step. wikipedia.org

Reducing Agents: Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the iminium ion intermediate in the presence of the starting aldehyde. masterorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.org

This strategy allows for the synthesis of a diverse array of amines incorporating the 3-(2,2,2-trifluoroethyl)phenyl moiety, which are valuable intermediates for pharmaceuticals and agrochemicals.

Construction of Trifluoroethylated Carboxylic Acids and Esters

Carboxylic Acids: The aldehyde group can be readily oxidized to a carboxylic acid, yielding 3-(2,2,2-trifluoroethyl)benzoic acid. This transformation is a cornerstone of organic synthesis, providing access to a key functional group for further derivatization, such as amide bond formation. A variety of oxidizing agents can be employed for this purpose. organic-chemistry.orgresearchgate.netlibretexts.org

| Oxidation Method | Reagent(s) | Typical Conditions |

| Pinnick Oxidation | Sodium chlorite (NaClO₂), 2-methyl-2-butene | tert-Butanol/water |

| Jones Oxidation | Chromium trioxide (CrO₃), sulfuric acid | Acetone |

| Tollens' Reagent | Silver nitrate (AgNO₃), ammonia | Aqueous solution |

| Potassium Permanganate | KMnO₄ | Basic aqueous solution, heat |

| Aerobic Oxidation | O₂, N-hydroxyphthalimide (NHPI) catalyst | Organic solvent or water organic-chemistry.org |

The choice of oxidant depends on the substrate's tolerance to the reaction conditions, with milder methods like the Pinnick oxidation being suitable for molecules with sensitive functional groups. researchgate.net

Esters: 3-(2,2,2-Trifluoroethyl)benzoic acid can be subsequently converted to various esters through Fischer esterification (reaction with an alcohol under acidic catalysis) or by activation with reagents like thionyl chloride (SOCl₂) to form an acyl chloride, followed by reaction with an alcohol. Direct oxidative esterification from the aldehyde is also a possible route.

Formation of Complex Organic Molecules Incorporating the Trifluoroethylphenyl Moiety

The this compound scaffold is an excellent starting point for building more complex molecular frameworks, including various heterocyclic and spirocyclic systems.

The aldehyde functionality is a key participant in numerous condensation and cyclization reactions used to construct heterocyclic rings.

Quinolines: The Friedländer synthesis is a classical method for preparing quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. semanticscholar.org By using a derivative such as 2-amino-3-(2,2,2-trifluoroethyl)benzaldehyde, this methodology can be applied. nih.gov Alternatively, multi-component reactions, such as those involving an aniline, an alkyne, and this compound, can yield highly substituted quinolines under Lewis acid catalysis. scielo.brorganic-chemistry.org

Pyridines: The Hantzsch pyridine synthesis offers a route to dihydropyridines, which can be subsequently oxidized to pyridines. This one-pot condensation reaction involves an aldehyde (such as this compound), two equivalents of a β-ketoester, and an ammonia source. organic-chemistry.orgillinois.edu

Indoles: While direct synthesis from the aldehyde is less common, derivatives of this compound can be used. For instance, the corresponding hydrazone could undergo a Fischer indole synthesis. nih.govresearchgate.net A photocatalytic three-component cyclization of 2-vinylarylamines with arylaldehydes and a trifluoromethyl source has been developed to access 3-(2,2,2-trifluoroethyl)-3H-indoles.

The incorporation of the trifluoroethylphenyl group into these heterocyclic cores is of significant interest due to the prevalence of such motifs in biologically active compounds. mtak.hu

Spirocycles, molecules containing two rings connected by a single common atom, are increasingly important in drug discovery due to their rigid, three-dimensional structures. The this compound moiety can be incorporated into spirocyclic frameworks through multi-step sequences. A prominent strategy involves [3+2] cycloaddition reactions. researchgate.netnih.govmdpi.com

A plausible synthetic route could involve:

Conversion of this compound into a suitable dipolarophile or a precursor to a 1,3-dipole. For example, creating an α,β-unsaturated ketone via an aldol (B89426) condensation.

Reaction with a 1,3-dipole, such as an azomethine ylide or a nitrile oxide, to generate a five-membered heterocyclic ring. mdpi.com

If one of the reactants is cyclic, this cycloaddition can directly form a spirocyclic junction. For example, reacting a derivative of the aldehyde with a cyclic ketone and an amino acid can generate spiro[indoline-3,3′-pyrrolidines].

These cycloaddition strategies provide a powerful means to construct complex, sp³-rich spirocyclic scaffolds containing the desirable trifluoroethylphenyl group. nih.gov

While specific examples detailing the use of this compound as a key intermediate in the total synthesis of natural products are not prominently documented, its potential is evident. The trifluoroethylphenyl moiety is a feature in various synthetic targets of medicinal interest. In retrosynthetic analysis, this aldehyde would be a logical and cost-effective starting material for introducing this specific structural unit. Its versatile aldehyde handle allows for key carbon-carbon bond-forming reactions (e.g., Wittig, Grignard, aldol reactions) that are fundamental to building complex carbon skeletons required in total synthesis.

Scaffold Diversity Generation Utilizing the Aldehyde and Trifluoroethyl Group as Handle Points

Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. beilstein-journals.org this compound is an excellent substrate for DOS due to its two distinct points of functionalization.

Aldehyde as a Diversification Handle: The aldehyde group can participate in a wide range of reactions to generate scaffold diversity. researchgate.netnih.govacs.org

Multicomponent Reactions (MCRs): Reactions like the Biginelli or Ugi reaction can rapidly generate complex, heterocyclic scaffolds in a single step. beilstein-journals.org For example, a Biginelli reaction with urea and a β-ketoester would produce dihydropyrimidinones. beilstein-journals.org

Olefinations: Wittig or Horner-Wadsworth-Emmons reactions can convert the aldehyde into a variety of substituted alkenes.

Condensation Reactions: Knoevenagel or aldol condensations can be used to form new carbon-carbon bonds and introduce further functionality.

Trifluoroethylphenyl Moiety as a Handle: The aromatic ring itself can be a point for diversification.

Electrophilic Aromatic Substitution: Although the trifluoroethyl group is deactivating, further functionalization of the aromatic ring (e.g., nitration, halogenation) is possible, directing incoming electrophiles primarily to the meta position relative to the trifluoroethyl group.

C-H Functionalization: Modern catalytic methods allow for the direct functionalization of C-H bonds on the aromatic ring, offering a powerful tool for late-stage diversification. nih.govacs.org

By systematically exploring the reactivity at these two "handle points," large libraries of compounds based on the 3-(2,2,2-trifluoroethyl)phenyl core can be generated, providing a rich source of novel molecules for drug discovery and materials science.

Research Findings on the Stereoselective Synthesis of this compound Derivatives Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific examples of the stereoselective synthesis utilizing this compound as either a chiral auxiliary or a direct substrate for asymmetric transformations are not documented in the available literature. Consequently, a detailed research article on this specific topic, as outlined, cannot be generated at this time.

The inquiry into the derivatization and synthetic applications of this compound, particularly focusing on its role in stereoselective synthesis, is a highly specific area of organic chemistry. Chiral auxiliaries are crucial tools in asymmetric synthesis, enabling the control of stereochemistry during a reaction, while the use of a prochiral substrate in a stereoselective reaction is a fundamental strategy for accessing enantiomerically enriched products.

The 2,2,2-trifluoroethyl group is a significant substituent in medicinal and materials chemistry due to its unique electronic properties and its ability to influence the lipophilicity and metabolic stability of molecules. Therefore, the development of stereoselective methods to introduce chirality in molecules containing this moiety is of considerable interest.

However, the current body of published research does not appear to contain specific studies detailing the successful application of this compound in the context of stereoselective synthesis. This includes, but is not limited to:

Asymmetric nucleophilic additions to the aldehyde functionality to create chiral secondary alcohols.

The use of the 3-(2,2,2-trifluoroethyl)phenyl group as a chiral directing group after being converted into a chiral auxiliary.

Its application as a substrate in organocatalyzed or metal-catalyzed asymmetric reactions .

While there is extensive literature on the stereoselective synthesis of fluorinated compounds in general, and on the use of various benzaldehyde (B42025) derivatives in asymmetric reactions, the specific compound of interest, this compound, is conspicuously absent from these discussions.

This lack of available data prevents the creation of a scientifically accurate and informative article that would include detailed research findings and data tables as requested. It is possible that such research is proprietary, has not yet been published, or that this particular molecule has not been explored for these specific applications.

Future research in the field of organofluorine chemistry and asymmetric catalysis may yet uncover the potential of this compound as a valuable building block in stereoselective synthesis. Until such research is published and made publicly accessible, a comprehensive article on this subject remains speculative.

Emerging Research Directions and Future Prospects for 3 2,2,2 Trifluoroethyl Benzaldehyde

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's growing emphasis on green chemistry is driving the development of more sustainable methods for synthesizing key intermediates like 3-(2,2,2-trifluoroethyl)benzaldehyde. Current research is focused on minimizing waste, reducing energy consumption, and utilizing less hazardous reagents.

One promising approach is the adaptation of solvent-free oxidation techniques. For instance, the oxidation of the corresponding benzyl (B1604629) alcohol to benzaldehyde (B42025) can be achieved with high selectivity using molecular oxygen over reusable nano-sized gold catalysts supported on various metal oxides. rsc.org This method eliminates the need for chlorinated reagents and hazardous solvents, representing a significant step towards a greener synthesis.

Another area of exploration is the use of one-pot, multi-component reactions that increase atom economy. nih.gov Strategies such as the Knoevenagel condensation, which can be performed under solvent-free conditions using environmentally benign catalysts, offer a greener pathway for the transformation of benzaldehydes into more complex molecules. researchgate.net Furthermore, the development of transition-metal-free reactions, such as the denitrogenative hydrotrifluoromethylation of benzaldehyde hydrazones, provides a novel and more sustainable route to (2,2,2-trifluoroethyl)arenes, which could be adapted for the synthesis of this compound precursors. nih.gov

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of modern organic synthesis, and the development of novel catalytic transformations for this compound is a key area of research. These efforts are aimed at improving reaction efficiency, selectivity, and functional group tolerance.

Palladium-catalyzed cross-coupling reactions are being explored for the direct trifluoroethylation of aromatic systems via C-H activation. nih.govresearchgate.net This method allows for the direct installation of the trifluoroethyl group onto an aromatic ring, potentially offering a more efficient synthesis of the target molecule and its derivatives. The use of highly active trifluoroethyl(mesityl)iodonium salts in these reactions has shown promise, providing high yields under mild conditions. nih.gov

Furthermore, phosphazene bases are being investigated as catalysts for the defluorinative functionalization of (2,2,2-trifluoroethyl)arenes. researchgate.net This transformation allows for the conversion of the trifluoroethyl group into other valuable functional groups, opening up new avenues for the derivatization of this compound.

The aldehyde functional group itself is a versatile handle for a variety of catalytic transformations. For example, palladium-catalyzed reductions of the corresponding acid chloride using polymethylhydrosiloxane (B1170920) (PMHS) offer an efficient route to the aldehyde. msu.edu Additionally, oxidative amination reactions provide a direct method for converting the aldehyde into amides, which are important building blocks in medicinal chemistry. orgsyn.org

Integration into Advanced Flow Chemistry Systems for Continuous Production

Flow chemistry is emerging as a powerful technology for the continuous and scalable production of fine chemicals and active pharmaceutical ingredients (APIs). nih.gov The integration of the synthesis and transformation of this compound into flow chemistry systems offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control.

Reactions involving benzaldehydes, such as imine synthesis, have been successfully demonstrated in 3D-printed microreactors. beilstein-journals.org These systems allow for precise control over reaction parameters like residence time, leading to high conversions in very short reaction times. beilstein-journals.org The reduction of the resulting imines to form secondary amines has also been shown to be feasible in flow. beilstein-journals.org

Application as a Core Scaffold in the Design and Synthesis of Chemical Libraries

Chemical libraries are essential tools in drug discovery for the high-throughput screening of new bioactive compounds. vapourtec.com this compound is an attractive scaffold for the synthesis of diverse chemical libraries due to the presence of two key functional handles: the aldehyde group and the trifluoroethylated aromatic ring.

The aldehyde can be readily transformed into a wide range of functional groups, allowing for the introduction of diverse substituents. The trifluoroethyl group can influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Library synthesis can be accelerated through the use of automated, continuous flow systems, enabling the rapid generation of a large number of structurally related compounds for biological screening. vapourtec.com

The design of focused libraries based on the this compound scaffold could target specific enzyme families or receptor types. For example, benzaldehyde derivatives have been explored as selective inhibitors of aldehyde dehydrogenase (ALDH) isoforms, which are implicated in various diseases. nih.gov

Potential for Incorporation into Precursors for Advanced Functional Materials

The unique electronic properties conferred by the trifluoroethyl group make this compound a promising precursor for the synthesis of advanced functional materials. The incorporation of this moiety into polymers, liquid crystals, and other materials can enhance their thermal stability, chemical resistance, and optical properties.

For example, the aldehyde functionality can be used to synthesize polymers through condensation reactions. The resulting materials could find applications in areas such as electronics, aerospace, and coatings. The trifluoroethyl group can also be used to tune the refractive index and other optical properties of materials, making them suitable for use in optical devices.

Future Potential in the Rational Design and Synthesis of Bioactive Scaffolds

Bioactive scaffolds are crucial components in tissue engineering, providing a temporary support structure for cells to grow and form new tissue. nih.govresearchgate.net The rational design of these scaffolds often involves the incorporation of bioactive molecules that can promote cell adhesion, proliferation, and differentiation. mdpi.comnih.gov

The this compound moiety could be incorporated into the structure of polymers used to fabricate these scaffolds. The trifluoroethyl group may enhance the biocompatibility and biostability of the scaffold material. Furthermore, the aldehyde group can be used to attach other bioactive molecules, such as growth factors or peptides, to the scaffold surface.

Recent research has shown that trifluoroethyl-containing compounds can be used to synthesize complex, chiral molecules with potential biological activity, such as spirooxindole γ-lactams. rsc.org This highlights the potential of using this compound as a starting material for the synthesis of novel bioactive molecules that can be incorporated into scaffolds for tissue regeneration.

Q & A

Q. What are the common synthetic routes for 3-(2,2,2-Trifluoroethyl)benzaldehyde, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves trifluoroethylation of substituted benzaldehyde precursors. One route involves reacting 2,5-dimethoxythiophenol with 2,2,2-trifluoroethyliodide in the presence of KOH to form a sulfide intermediate, followed by formylation using phosphorus oxychloride and N-methylformanilide . Alternative methods utilize phosphonate reagents, such as bis-(2,2,2-trifluoroethyl)(methoxycarbonylmethyl)phosphonate, deprotonated with potassium hexamethylsilazane (KHMDS) in THF/toluene at -78°C under inert atmosphere, followed by aldehyde coupling . Key optimizations include:

- Temperature control : Low temperatures (-78°C) minimize side reactions in phosphonate-based routes.

- Catalyst selection : Crown ethers (e.g., 18-crown-6) enhance reaction efficiency by stabilizing potassium ions .

- Purification challenges : Crude products often require repeated crystallization (e.g., hexane) or preparative HPLC due to multiple impurities .

Q. How can researchers characterize this compound, and what analytical pitfalls arise from fluorine substituents?

Methodological Answer: Primary techniques :

- NMR spectroscopy : NMR is critical for confirming trifluoroethyl group presence. However, NMR signals may split due to coupling with fluorine (), complicating integration .

- GC-MS : Used to verify molecular ion peaks (e.g., parent ion at m/z 280 for related compounds) and detect impurities (e.g., residual starting materials) .

- TLC : Multiple spots often indicate byproducts; silica gel chromatography is recommended for separation .

Pitfalls : - Fluorine’s electronegativity can shift NMR signals unpredictably.

- Low volatility complicates GC analysis; derivatization (e.g., oxime formation) may be required .

Q. What are the key reactivity patterns of this compound in nucleophilic additions?

Methodological Answer: The aldehyde group undergoes nucleophilic attacks, while the trifluoroethyl group influences reactivity via steric and electronic effects:

- Wittig reactions : Forms α,β-unsaturated ketones with stabilized ylides. The trifluoroethyl group may reduce yields due to steric hindrance .

- Reductive amination : Reacts with amines (e.g., 2,2,2-trifluoroethylamine) under catalytic hydrogenation or NaBH to form secondary amines. Fluorine’s electron-withdrawing effect slows imine intermediate formation .

- Grignard additions : Use organomagnesium reagents in anhydrous THF; quench with NHCl to isolate alcohols. Monitor for competing reduction of the aldehyde group .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for fluorinated aldehydes?

Methodological Answer: Contradictions often arise from:

- Dynamic effects : Fluorine’s quadrupolar coupling in solid-state NMR vs. solution-state. Use cross-polarization magic-angle spinning (CP-MAS) NMR for solids .

- Impurity interference : GC-MS with high-resolution instruments (HRMS) or LC-MS/MS distinguishes isobaric species. For example, a parent ion at m/z 280 with fragments at m/z 154 (CFCH- loss) confirms the target compound .

- Solvent artifacts : Deuterated solvents (e.g., CDCl) may interact with fluorine; use DMSO-d for better resolution .

Q. What strategies improve yield and purity in large-scale synthesis of this compound?

Methodological Answer:

Q. How does the trifluoroethyl group influence biological activity in medicinal chemistry applications?

Methodological Answer: The CF group enhances:

- Lipophilicity : Increases membrane permeability, as shown in fluorinated drug analogs (e.g., antifungals) .

- Metabolic stability : Resists oxidative degradation by cytochrome P450 enzymes due to strong C-F bonds .

- Target binding : Fluorine’s electronegativity strengthens hydrogen bonds or dipole interactions with enzyme active sites (e.g., kinase inhibitors) .

Experimental validation : - SAR studies : Compare IC values of CF-substituted vs. non-fluorinated analogs in enzyme assays .

- Pharmacokinetics : Measure plasma half-life in rodent models to quantify metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.